molecular formula C6H11BrO2S2 B6210690 2-[(2-bromoethyl)disulfanyl]ethyl acetate CAS No. 2171537-58-7

2-[(2-bromoethyl)disulfanyl]ethyl acetate

Cat. No.: B6210690
CAS No.: 2171537-58-7
M. Wt: 259.2 g/mol
InChI Key: AKIKQUFWQQAKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Disulfide Chemistry in Organic Synthesis

The disulfide bond (S-S) is a pivotal functional group in organic chemistry and biochemistry, renowned for its dynamic and reversible nature. Organic disulfides are integral to a wide range of applications, from intermediates in organic synthesis to their role in the fabrication of biologically active sulfur heterocycles. researchgate.net The formation of disulfide bonds can be achieved through various methods, including the oxidation of thiols. organic-chemistry.org

Disulfides can act as versatile catalysts, including as photocatalysts, hydrogen atom transfer (HAT) catalysts, and initiators in organic synthesis. nih.gov Under photoirradiation, organic disulfides can cleave into thiyl radicals (RS•), which can catalyze a variety of functionalization reactions under mild conditions. nih.gov The synthesis of unsymmetrical disulfides is a significant area of research, with methods like thiol-disulfide exchange being employed. researchgate.net The unique chemical and biophysical properties of the disulfide bond make it a key structural element in bioactive proteins and peptides, as well as in the design of drug conjugates. dntb.gov.uaresearchgate.net

Significance of Haloalkyl Functionalities in Chemical Linkers and Reagents

Haloalkyl groups are fundamental components in the design of chemical linkers and reagents due to their reactivity towards nucleophiles. The carbon-halogen bond in haloalkyls is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in various synthetic transformations, including the formation of ethers, esters, amines, and carbon-carbon bonds.

In the context of bifunctional molecules, the haloalkyl moiety often serves as an "anchor" or "warhead" that can covalently attach to a target molecule. For instance, in the design of proteolysis targeting chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ligase, and a reactive haloalkyl group can be incorporated to form a covalent bond with the target protein. wuxibiology.com The choice of the halogen atom (F, Cl, Br, I) allows for the tuning of reactivity, with alkyl bromides and iodides generally being more reactive than chlorides. This tunable reactivity makes haloalkyl functionalities essential tools in chemical biology and medicinal chemistry for creating specific and stable linkages. symeres.com Alkyl groups, in general, play a crucial role in influencing a molecule's physical and chemical properties, including its lipophilicity and metabolic stability.

Conceptual Framework for the Design of Bifunctional Organic Molecules

Bifunctional molecules are compounds that possess two distinct reactive or interactive moieties, enabling them to engage with two different targets or perform two separate functions. wuxibiology.comnih.govnih.gov The design of such molecules is a powerful strategy in chemical biology and drug discovery. nih.govnih.govresearchgate.net A typical bifunctional molecule consists of two "head" units connected by a "linker." nih.govresearchgate.net The heads are responsible for binding to specific targets, while the linker provides the appropriate spatial separation and conformational flexibility for simultaneous engagement. researchgate.netbldpharm.com

The conceptual framework for designing bifunctional molecules involves several key considerations:

Target Selection: Identifying two targets that, when brought into proximity, will elicit a desired biological or chemical outcome.

Ligand/Reactive Group Identification: Selecting high-affinity ligands or suitable reactive groups for each target.

Linker Design: The nature, length, and rigidity of the linker are critical for optimizing the potency and selectivity of the bifunctional molecule. researchgate.net The linker can influence properties such as solubility and membrane permeability. bldpharm.com

Synthesis and Optimization: Developing a synthetic route that allows for the modular assembly of the two heads and the linker, facilitating the systematic optimization of the molecule's properties.

Examples of bifunctional molecules include chemical inducers of dimerization, PROTACs, and various chemical probes. nih.govresearchgate.net These molecules have demonstrated the ability to modulate protein-protein interactions, induce protein degradation, and facilitate the study of complex biological systems. nih.govnih.gov

Defining the Research Scope for "2-[(2-bromoethyl)disulfanyl]ethyl acetate"

The chemical structure of 2-[(2-bromoethyl)disulfanyl]ethyl acetate (B1210297) suggests a primary research scope as a bifunctional crosslinking agent or a synthetic intermediate for more complex molecules. The presence of a reactive bromoethyl group allows for covalent modification of nucleophilic sites, while the disulfide bond offers a cleavable linkage that can be broken under reducing conditions.

The research scope for this compound can be outlined as follows:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to this compound and thorough characterization of its physical and chemical properties.

Reactivity Studies: Investigation of the reactivity of the bromoethyl group towards various nucleophiles (e.g., thiols, amines, carboxylates) and the stability of the disulfide bond under different redox conditions.

Application as a Crosslinking Agent: Exploring its use in polymer chemistry to create reversibly crosslinked materials or in bioconjugation to link biomolecules.

Development of Stimuli-Responsive Systems: Designing materials or molecular systems that change their properties in response to a reductive trigger that cleaves the disulfide bond.

Intermediate for Heterocycle Synthesis: Utilizing the bifunctionality of the molecule to construct novel sulfur- and nitrogen-containing heterocyclic compounds.

Hypothetical Research Questions and Objectives Pertaining to "this compound"

Based on the defined research scope, several hypothetical research questions and objectives can be formulated to guide the investigation of this compound.

Hypothetical Research Questions:

What is the most efficient synthetic pathway to produce this compound with high purity and yield?

How does the reactivity of the bromoethyl group in this compound compare to other bromoalkanes, and is it influenced by the presence of the disulfide linkage?

Can this compound be effectively used to crosslink polymers containing thiol groups, and what are the mechanical and chemical properties of the resulting materials?

Under what specific reducing conditions (e.g., concentration of reducing agent, pH, temperature) does the disulfide bond in this compound cleave, and what are the resulting products?

Can the sequential reaction of the bromoethyl group followed by cleavage of the disulfide bond be utilized in a "release" strategy for the delivery of small molecules?

Research Objectives:

To develop and optimize a multi-step synthesis of this compound starting from commercially available precursors.

To quantify the reaction kinetics of this compound with a model nucleophile, such as cysteine.

To synthesize and characterize a series of redox-responsive polymers by crosslinking a thiol-functionalized polymer with this compound.

To establish a detailed protocol for the controlled cleavage of the disulfide bond in this compound using common biological reducing agents like dithiothreitol (DTT) and glutathione (GSH).

To design and synthesize a proof-of-concept drug-conjugate system where a model drug is attached via the bromoethyl group, and its release is triggered by disulfide bond reduction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2171537-58-7

Molecular Formula

C6H11BrO2S2

Molecular Weight

259.2 g/mol

IUPAC Name

2-(2-bromoethyldisulfanyl)ethyl acetate

InChI

InChI=1S/C6H11BrO2S2/c1-6(8)9-3-5-11-10-4-2-7/h2-5H2,1H3

InChI Key

AKIKQUFWQQAKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSSCCBr

Purity

94

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromoethyl Disulfanyl Ethyl Acetate

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-[(2-bromoethyl)disulfanyl]ethyl acetate (B1210297) hinges on the efficient preparation of its key precursors. These precursors are typically a thiol-containing molecule, which provides one of the sulfur atoms for the disulfide bond, and a bromoethyl-containing molecule, which provides the other sulfur atom or a reactive site for disulfide linkage.

Synthesis of Thiol-Containing Precursors

The primary thiol-containing precursor for the synthesis of the target molecule is 2-mercaptoethyl acetate. This compound can be synthesized through several established methods, primarily involving the esterification of 2-mercaptoethanol or the reaction of thioacetic acid with ethylene oxide.

One common method is the direct esterification of 2-mercaptoethanol with acetic acid, often in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically stirred at room temperature for an extended period. An alternative approach involves the reaction of 2-mercaptoethanol with acetic anhydride.

Another viable route is the ring-opening of ethylene oxide with thioacetic acid. This reaction provides a straightforward method to introduce both the thiol and the acetate functionalities in a single precursor.

Starting MaterialsReagentsProductKey Conditions
2-Mercaptoethanol, Acetic Acidp-Toluenesulfonic acid (catalyst)2-Mercaptoethyl acetateRoom temperature, 12-24 hours
2-MercaptoethanolAcetic anhydride2-Mercaptoethyl acetate-
Ethylene oxideThioacetic acid2-Mercaptoethyl acetate-

Synthesis of Bromoethyl-Containing Precursors

The bromoethyl-containing precursor is typically 2-bromoethyl acetate. This compound can be synthesized through various methods, with the most common being the reaction of ethylene glycol with hydrogen bromide and acetic acid, or the esterification of 2-bromoethanol.

An improved process for preparing 2-bromoethyl acetate involves reacting ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid in the presence of a solvent like toluene, which forms an azeotrope with water, facilitating its removal and driving the reaction to completion google.comwipo.intgoogle.com. Acetic anhydride can be added to convert any 2-bromoethanol byproduct to the desired acetate ester google.comwipo.intgoogle.com.

The esterification of 2-bromoethanol with acetyl chloride or acetic anhydride is another effective method. For instance, a general procedure involves stirring a mixture of the alcohol, isopropenyl acetate, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dichloromethane chemicalbook.com.

Starting MaterialsReagentsProductKey Conditions
Ethylene glycol, Acetic AcidAqueous Hydrogen Bromide, Toluene2-Bromoethyl acetateReflux with azeotropic removal of water google.comwipo.intgoogle.com
2-BromoethanolIsopropenyl acetate, p-TsOH2-Bromoethyl acetateDichloromethane, 20°C, 17 hours chemicalbook.com
2-BromoethanolAcetyl chloride2-Bromoethyl acetate-

Disulfide Bond Formation Reactions for "2-[(2-bromoethyl)disulfanyl]ethyl acetate"

The crucial step in the synthesis of this compound is the formation of the unsymmetrical disulfide bond. Several methodologies can be employed for this transformation, each with its own advantages and limitations.

Oxidation of Thiols for S-S Bond Formation

The oxidation of a thiol is a common method for forming a disulfide bond. To synthesize an unsymmetrical disulfide like the target compound, a mixture of two different thiols would be required. In this context, one could envision the co-oxidation of 2-mercaptoethyl acetate and a hypothetical 2-bromoethanethiol. However, this approach often leads to a statistical mixture of three products: two symmetrical disulfides and the desired unsymmetrical disulfide, necessitating challenging purification. Mild oxidizing agents such as iodine, bromine, or even air can be used for this purpose chemistrysteps.comyoutube.com. The interconversion between the dithiol (reduced) and disulfide (oxidized) forms is a fundamental redox reaction in sulfur chemistry libretexts.org.

Reaction of Thiolates with Sulfenyl Halides

A more controlled method for the synthesis of unsymmetrical disulfides involves the reaction of a thiolate with a sulfenyl halide. In this strategy, one of the thiol precursors is first converted into a reactive sulfenyl halide, which then reacts with the other thiol (or its corresponding thiolate) to form the desired unsymmetrical disulfide.

For the synthesis of this compound, one could prepare a sulfenyl chloride from a suitable bromoethyl-containing thiol precursor by reacting it with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) mdpi.com. This reactive intermediate would then be reacted with 2-mercaptoethyl acetate to form the target disulfide. This method offers high selectivity, minimizing the formation of symmetrical disulfides mdpi.com.

Disulfide Exchange Reactions for Targeted Synthesis

Disulfide exchange reactions provide another powerful tool for the synthesis of unsymmetrical disulfides. This process involves the reaction of a thiol with a symmetrical disulfide, leading to the formation of a new, unsymmetrical disulfide. This reaction is essentially a series of Sₙ2-like events where sulfur atoms act as both nucleophiles and leaving groups libretexts.org.

To apply this to the synthesis of this compound, one could first synthesize a symmetrical disulfide, such as bis(2-bromoethyl) disulfide. This symmetrical disulfide could then be reacted with 2-mercaptoethyl acetate under conditions that favor the formation of the unsymmetrical product. The use of catalysts or promoters, such as N-bromosuccinimide (NBS), can facilitate this exchange reaction at room temperature bohrium.com. The thiol-disulfide exchange is a well-established process, and its kinetics and mechanisms have been studied in detail nih.gov.

MethodReactant 1Reactant 2Key Features
Oxidation of Thiols2-Mercaptoethyl acetate2-Bromoethanethiol (hypothetical)Can produce a mixture of symmetrical and unsymmetrical disulfides chemistrysteps.comyoutube.com.
Reaction with Sulfenyl Halides2-Mercaptoethyl acetate2-Bromoethanesulfenyl chloride (hypothetical)Offers high selectivity for the unsymmetrical product mdpi.com.
Disulfide Exchange2-Mercaptoethyl acetateBis(2-bromoethyl) disulfideA versatile method that can be promoted by reagents like NBS libretexts.orgbohrium.comnih.gov.

Esterification and Functional Group Interconversion Strategies

The introduction of the ethyl acetate moiety is a critical step that can be achieved through various esterification and functional group interconversion strategies.

The ethyl acetate group can be introduced by esterifying a precursor molecule containing a hydroxyl group, such as 2-[(2-bromoethyl)disulfanyl]ethanol. Standard esterification procedures can be employed for this transformation. For instance, the reaction of the alcohol with acetic anhydride or acetyl chloride in the presence of a base would yield the desired ester. A general procedure for the acetylation of alcohols involves stirring the alcohol with isopropenyl acetate and a catalytic amount of an acid like p-toluenesulfonic acid in a suitable solvent such as dichloromethane chemicalbook.com.

Alternatively, the synthesis can be designed to incorporate the ethyl acetate functionality from the start. This could involve the use of a starting material that already contains the ethyl acetate group, which is then subjected to disulfide bond formation. For example, a thiol-containing ethyl acetate derivative could be reacted with a suitable bromoethylthiol equivalent. The synthesis of thioesters can be achieved through various methods, including the acylation of thiols organic-chemistry.org.

When synthesizing a molecule with multiple reactive sites like this compound, which contains both a bromo group and a disulfide bond, chemoselectivity is crucial. The reaction conditions must be chosen carefully to avoid unwanted side reactions.

For instance, during the esterification of a precursor alcohol, mild conditions are necessary to prevent cleavage of the disulfide bond or nucleophilic substitution of the bromo group. Similarly, when forming the disulfide bond, the chosen methodology should be compatible with the ester functionality. Nickel-catalyzed reductive coupling strategies have been shown to tolerate a variety of functional groups, making them suitable for such transformations nih.gov.

The synthesis of related bromoethyl compounds, such as 2-bromoethyl acetate, can be achieved by reacting ethylene glycol with hydrogen bromide and acetic acid, followed by treatment with acetic anhydride to convert any remaining bromoethanol to the desired product google.com. This highlights that the bromo and ester functionalities can coexist under certain reaction conditions.

Purification and Isolation Techniques for "this compound"

The final stage of the synthesis involves the purification and isolation of the target compound to ensure high purity.

Column chromatography is a widely used and effective technique for the purification of organic compounds. For a molecule like this compound, silica gel column chromatography would be the method of choice. The selection of an appropriate eluent system, typically a mixture of non-polar and polar solvents such as hexane and ethyl acetate, is critical to achieve good separation of the desired product from any unreacted starting materials or byproducts researchgate.net. The progress of the purification can be monitored by thin-layer chromatography (TLC) chemicalbook.com.

The following table provides a general overview of chromatographic parameters that could be applied:

Parameter Description
Stationary PhaseSilica gel is the most common choice for this type of compound.
Mobile PhaseA gradient or isocratic mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) would likely be effective.
DetectionVisualization can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate or iodine.

If the synthesized this compound is a solid at room temperature, crystallization or recrystallization can be a powerful purification technique to obtain a highly pure product. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The process typically involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial and is often determined empirically. Common solvents for recrystallization include ethanol, methanol (B129727), ethyl acetate, and hexane, or mixtures thereof. The purified crystals are then collected by filtration.

Yield Optimization and Scalability Considerations in "this compound" Synthesis

The synthesis of unsymmetrical disulfides like this compound presents challenges, primarily in achieving high selectivity and yield, and in developing a process that is scalable for larger-scale production. The main competing reactions are the formation of symmetrical disulfides, which can significantly reduce the yield of the desired unsymmetrical product.

Yield Optimization

Optimizing the yield of unsymmetrical disulfides involves careful control of reaction conditions and the choice of reagents and synthetic strategy. Several factors are critical in maximizing the formation of the desired product while minimizing side reactions.

Choice of Synthetic Route: One common and effective method for synthesizing unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl halide. In a hypothetical synthesis of the target compound, this could involve the reaction of 2-(acetoxy)ethanethiol with 2-bromoethanesulfenyl bromide. The success of this approach hinges on the stability and reactivity of the sulfenyl bromide intermediate.

Reaction Conditions:

Temperature: Low temperatures are often employed to control the reactivity of the intermediates and prevent unwanted side reactions. For instance, the activation of a disulfide reagent with bromine to form a reactive sulfenyl bromide intermediate is typically carried out at low temperatures. organic-chemistry.org

Solvent: The choice of solvent can influence the reaction rate and selectivity. A solvent that can stabilize the intermediates without participating in the reaction is generally preferred.

pH Control: In reactions involving thiols, the pH of the reaction medium is crucial. The formation of thiolate anions, which are the reactive nucleophiles, is pH-dependent. However, a basic environment can also promote disulfide exchange, leading to the formation of symmetrical disulfides. Therefore, careful pH control is necessary.

Catalysts: Various catalysts can be employed to promote the formation of disulfide bonds. For example, iodine has been used as a catalyst in the presence of a 4-dimethylaminopyridine (DMAP)/water mixture to facilitate the selective formation of unsymmetrical disulfides. chemistryviews.org

Reagent Stoichiometry and Addition Order: The stoichiometry of the reactants and the order in which they are added can have a significant impact on the product distribution. In many procedures for unsymmetrical disulfide synthesis, one of the thiol components is activated first before the addition of the second thiol to minimize the formation of symmetrical disulfides.

The following table illustrates how different reaction conditions can affect the yield in the synthesis of unsymmetrical disulfides, based on data from analogous reactions.

Catalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
Iodine/DMAPEthanolRoom TemperatureNot SpecifiedHigh
Bromine (for activation)Not SpecifiedLow Temperature15 minutes90-100
1-ChlorobenzotriazoleNot SpecifiedMild ConditionsShortHigh
Potassium tert-butoxideDMSORoom TemperatureNot SpecifiedHigh

Scalability Considerations

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that need to be addressed.

Reagent Availability and Cost: The availability and cost of the starting materials are primary considerations for large-scale synthesis. For the target compound, this would include the precursors to the 2-bromoethyl and the 2-acetoxyethyl moieties, as well as the sulfur source.

Process Safety: The safety of the chemical process is paramount. Some reagents used in disulfide synthesis can be hazardous. For example, bromine is a corrosive and toxic substance. organic-chemistry.org A scalable process must be designed to handle such materials safely, which may involve specialized equipment and procedures.

Reaction Control: Maintaining optimal reaction conditions on a large scale can be challenging. Heat transfer, mixing, and mass transfer become more critical as the reactor size increases. Exothermic reactions, in particular, require efficient cooling systems to prevent temperature fluctuations that could lead to side reactions and reduced yields.

Purification: The purification of the final product is a crucial step in any synthetic process. On a large scale, methods like chromatography may become impractical or expensive. Therefore, developing a process that yields a product of high purity directly from the reaction mixture is highly desirable. organic-chemistry.org Alternative purification methods such as distillation, crystallization, or extraction may need to be developed and optimized for large-scale production.

Waste Management: Large-scale chemical synthesis generates significant amounts of waste. A scalable and environmentally friendly process should aim to minimize waste generation and incorporate methods for the safe disposal or recycling of byproducts.

The following table summarizes some of the key considerations for scaling up the synthesis of unsymmetrical disulfides.

FactorConsiderationPotential Solution
Reagent HandlingUse of hazardous materials like bromine.Automated dosing systems, closed reactors.
Heat ManagementExothermic reactions can be difficult to control.Jacketed reactors with efficient cooling.
PurificationChromatography may not be feasible.Development of crystallization or distillation methods.
Byproduct FormationFormation of symmetrical disulfides reduces yield.Optimization of reaction conditions and stoichiometry.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethyl Disulfanyl Ethyl Acetate

Reactivity of the Disulfide Bridge in "2-[(2-bromeethyl)disulfanyl]ethyl acetate"

The disulfide bond (S-S) is a pivotal functional group that governs a significant portion of the chemical reactivity of "2-[(2-bromoethyl)disulfanyl]ethyl acetate". This covalent bond is susceptible to cleavage and transformation through various mechanisms, including reductive, oxidative, and radical pathways.

Reductive Cleavage Mechanisms (e.g., Thiol-Disulfide Exchange)

The most prominent reaction of the disulfide bridge is its reductive cleavage, commonly achieved through thiol-disulfide exchange. This process is fundamental in biochemistry, particularly in protein folding and regulation. creative-proteomics.comnih.gov In the context of "this compound", this reaction involves the nucleophilic attack of a thiol on one of the sulfur atoms of the disulfide bond.

The reaction proceeds via an SN2 mechanism, where the attacking thiolate anion acts as the nucleophile. rsc.orglibretexts.org The reaction results in the formation of a new disulfide and a new thiol. The equilibrium of this reaction is influenced by the relative concentrations of the reactants and products, as well as the redox potential of the environment.

A common laboratory reducing agent for this transformation is dithiothreitol (DTT). The reaction with "this compound" would proceed as follows:

Reaction Scheme: 2-[(2-bromoethyl)disulfanyl]ethyl acetate (B1210297) + DTT (reduced) → 2-(acetoxy)ethanethiol + 2-bromoethanethiol + DTT (oxidized)

This exchange is a two-step process. The initial attack by one of the thiol groups of DTT on the disulfide of "this compound" forms a mixed disulfide intermediate. A subsequent intramolecular reaction involving the second thiol group of DTT releases the two resulting thiols and forms the stable cyclic disulfide of oxidized DTT.

Reactant Reagent Product 1 Product 2 Mechanism
This compoundDithiothreitol (DTT)2-(acetoxy)ethanethiol2-bromoethanethiolThiol-Disulfide Exchange
This compoundGlutathione (GSH)Mixed disulfide2-(acetoxy)ethanethiol or 2-bromoethanethiolThiol-Disulfide Exchange

Oxidative Transformations of the Disulfide Linkage

The disulfide bond in "this compound" can undergo oxidation to various higher oxidation states of sulfur. Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide. nih.gov The initial oxidation product is a thiosulfinate, which can be further oxidized to a thiosulfonate. acs.org

Reaction Scheme: this compound + [O] → 2-[(2-bromoethyl)sulfinyl]ethyl acetate (Thiosulfinate) 2-[(2-bromoethyl)sulfinyl]ethyl acetate + [O] → 2-[(2-bromoethyl)sulfonyl]ethyl acetate (Thiosulfonate)

The regioselectivity of the oxidation of unsymmetrical disulfides can be influenced by the electronic and steric nature of the substituents. In the case of "this compound", the relative electron-withdrawing effects of the bromoethyl and acetoxyethyl groups will influence which sulfur atom is preferentially oxidized.

Oxidizing Agent Product Sulfur Oxidation State
Peracid (1 equiv.)ThiosulfinateS(IV) and S(II)
Peracid (>2 equiv.)ThiosulfonateS(VI) and S(II)
OzoneThiosulfonate and other productsVarious

Radical Reactions Involving the Disulfanyl Group

The disulfide bond can undergo homolytic cleavage upon exposure to heat or UV light, generating two thiyl radicals. nih.govresearchgate.net This process is reversible, and the radicals can recombine.

Reaction Scheme: this compound --(hν)--> 2-(acetoxy)ethanethiyl radical + 2-bromoethanethiyl radical

These thiyl radicals can participate in various radical reactions, such as addition to alkenes and alkynes, or hydrogen abstraction from suitable donors. The presence of a radical initiator can facilitate these reactions. The radical-disulfide exchange is another possibility, where a radical species attacks the disulfide bond, leading to the formation of a new sulfide and a thiyl radical. rsc.org

Reactivity of the Bromoethyl Moiety in "this compound"

The bromoethyl group in "this compound" is a primary alkyl halide, which makes it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Given that the bromoethyl group is a primary alkyl halide, it will predominantly undergo nucleophilic substitution via the SN2 mechanism. savemyexams.compbworks.com The SN1 pathway is highly unfavorable for primary alkyl halides due to the instability of the corresponding primary carbocation. chemist.sg

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The reaction is bimolecular, and its rate depends on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

Reaction Scheme (SN2): this compound + Nu⁻ → 2-[(2-Nu-ethyl)disulfanyl]ethyl acetate + Br⁻

A wide variety of nucleophiles can be employed, including hydroxides, alkoxides, cyanides, and amines.

Nucleophile Solvent Product Mechanism
Hydroxide (OH⁻)Polar aprotic (e.g., acetone)2-[(2-hydroxyethyl)disulfanyl]ethyl acetateSN2
Cyanide (CN⁻)Polar aprotic (e.g., DMSO)2-[(2-cyanoethyl)disulfanyl]ethyl acetateSN2
Ammonia (NH₃)Ethanol2-[(2-aminoethyl)disulfanyl]ethyl acetateSN2

Elimination Reactions to Form Unsaturated Species

Elimination reactions of the bromoethyl moiety in "this compound" can occur to form an alkene. These reactions are favored by the use of strong, sterically hindered bases. The primary nature of the alkyl halide strongly favors the E2 mechanism over the E1 mechanism. libretexts.orglibretexts.org

In the E2 mechanism, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, and the bromide ion is simultaneously eliminated. This is a concerted, one-step process. chemicalnote.com

Reaction Scheme (E2): this compound + Base → 2-(vinyldisulfanyl)ethyl acetate + H-Base⁺ + Br⁻

The choice of base is crucial in determining the ratio of substitution to elimination products. Strong, bulky bases like potassium tert-butoxide favor elimination, while smaller, less hindered bases may lead to a mixture of SN2 and E2 products. chemistry.coachchemistrysteps.com

Base Solvent Major Product Mechanism
Potassium tert-butoxidetert-Butanol2-(vinyldisulfanyl)ethyl acetateE2
Sodium ethoxideEthanolMixture of substitution and elimination productsSN2/E2

Computational Analysis of Reaction Mechanisms and Transition StatesNo computational studies analyzing the reaction mechanisms and transition states involving "this compound" are available in the scientific literature.

Without primary or secondary research data, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Bromoethyl Disulfanyl Ethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of "2-[(2-bromoethyl)disulfanyl]ethyl acetate". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their chemical environments, and their proximity to one another. In a typical analysis of "2-[(2-bromoethyl)disulfanyl]ethyl acetate (B1210297)," the spectrum would be recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

The expected ¹H NMR spectrum would display distinct signals corresponding to the different proton groups within the molecule. The methylene (B1212753) protons adjacent to the bromine atom, the sulfur atoms, and the acetate group would each resonate at characteristic chemical shifts. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal the neighboring proton-proton interactions.

A detailed breakdown of the expected proton signals is presented in the table below:

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration
CH₃ (Acetate)~2.05Singlet (s)3H
-S-CH₂-CH₂-O-~3.00Triplet (t)2H
-S-CH₂-CH₂-Br~3.15Triplet (t)2H
-S-CH₂-CH₂-Br~3.50Triplet (t)2H
-O-CH₂-CH₂-S-~4.30Triplet (t)2H

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the acetate group would appear significantly downfield compared to the sp³ hybridized carbons of the ethyl chains.

The expected ¹³C NMR chemical shifts are summarized in the following table:

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
CH₃ (Acetate)~20.8
-CH₂ -Br~32.5
-S-CH₂ -CH₂-Br~38.0
-S-CH₂ -CH₂-O-~38.5
-O-CH₂ -CH₂-S-~62.0
C=O (Carbonyl)~170.5

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

To further confirm the structural assignment and resolve any ambiguities, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would definitively link the signals of the methylene groups within the bromoethyl and acetoxyethyl fragments, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in confirming the connectivity across the disulfide bond and the ester linkage. For example, correlations would be expected between the protons of the acetate methyl group and the carbonyl carbon, and between the methylene protons adjacent to the ester oxygen and the carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For "this compound" (C₆H₁₁BrO₂S₂), the expected exact mass would be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic signature in the mass spectrum, further aiding in the confirmation of the compound's identity.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often unique to a specific compound and can be used to confirm its structure.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, "this compound" would be expected to fragment at its weakest bonds. Key fragmentation pathways would likely involve the cleavage of the disulfide bond, the loss of the bromoethyl group, and the fragmentation of the acetoxyethyl moiety. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group would also be visible, typically as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The presence of the disulfide linkage (S-S) is more challenging to detect via IR spectroscopy as the S-S stretching vibration is inherently weak and falls in the 500-400 cm⁻¹ region of the spectrum, where other vibrations can interfere. The C-Br stretching vibration would be expected to produce a band in the fingerprint region, typically between 600 and 500 cm⁻¹. The C-H stretching vibrations of the ethyl groups would appear in the 3000-2850 cm⁻¹ range.

A hypothetical IR data table for "this compound" is presented below, based on characteristic functional group frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2980-2900C-H stretch (asymmetric and symmetric)Alkyl (CH₂, CH₃)
~1740C=O stretchEster
~1450, ~1370C-H bendAlkyl (CH₂, CH₃)
~1240C-O stretch (asymmetric)Ester
~1050C-O stretch (symmetric)Ester
~700-600C-S stretchThioether
~650-550C-Br stretchBromoalkane
~500-400S-S stretchDisulfide

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. The disulfide (S-S) and carbon-sulfur (C-S) bonds, which are weak in the IR spectrum, typically show more intense signals in the Raman spectrum.

A hypothetical Raman data table for "this compound" is presented below.

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~2980-2900C-H stretch (asymmetric and symmetric)Alkyl (CH₂, CH₃)
~1740C=O stretchEster
~1450, ~1370C-H bendAlkyl (CH₂, CH₃)
~700-600C-S stretchThioether
~650-550C-Br stretchBromoalkane
~510S-S stretchDisulfide

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For "this compound" (C₆H₁₁BrO₂S₂), elemental analysis would be performed to quantify the percentage of carbon, hydrogen, bromine, oxygen, and sulfur.

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Below is a table showing the theoretical elemental composition of "this compound".

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01672.0627.81%
HydrogenH1.011111.114.29%
BromineBr79.90179.9030.83%
OxygenO16.00232.0012.35%
SulfurS32.07264.1424.75%
Total 259.21 100.00%

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformers)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. "this compound" in its ground state is an achiral molecule as it does not possess a stereocenter.

Therefore, under normal conditions, it would not exhibit a chiroptical response. However, these techniques could become relevant if the molecule were to be derivatized with a chiral auxiliary or if specific chiral conformers (atropisomers) could be isolated, which is not expected for this flexible molecule. In such hypothetical cases, chiroptical spectroscopy would provide valuable information about the three-dimensional structure and stereochemistry of the molecule.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. For a compound like "this compound", a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would be detected using a UV detector, likely at a wavelength around 210 nm where the ester and disulfide chromophores absorb. A pure sample would ideally show a single, sharp peak.

Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given its molecular weight, "this compound" should be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separation. The instrument is typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. GC-MS, in particular, would provide both the retention time for purity assessment and the mass spectrum for structural confirmation. The analysis of an ethyl acetate fraction by GC-MS is a common procedure for identifying constituent compounds. jmaterenvironsci.comujpronline.comnih.gov

A hypothetical chromatographic data table is presented below.

TechniqueColumnMobile Phase/Carrier GasDetectionExpected Result for Pure Sample
HPLCC18 reversed-phaseAcetonitrile/Water gradientUV at 210 nmSingle sharp peak
GC-MSCapillary (e.g., DB-5)HeliumMass SpectrometrySingle peak with characteristic mass spectrum

Theoretical and Computational Studies of 2 2 Bromoethyl Disulfanyl Ethyl Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the reactive nature of the compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-[(2-bromoethyl)disulfanyl]ethyl acetate (B1210297), DFT calculations can predict its geometry, electronic properties, and vibrational frequencies in the ground state.

Table 1: Predicted Ground State Properties of 2-[(2-bromoethyl)disulfanyl]ethyl acetate from DFT Calculations (based on analogous compounds)

PropertyPredicted Value/Characteristic
C-S Bond Length~1.82 Å
S-S Bond Length~2.04 Å
C-S-S Bond Angle~104°
C-S-S-C Dihedral Angle~85-90° (for the most stable conformer)
Dipole MomentNon-zero, influenced by the polar acetate and bromoethyl groups

These values are estimations based on typical bond lengths and angles found in similar organosulfur compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the disulfide bond, specifically the lone pair electrons of the sulfur atoms. This is a common feature in disulfides and makes this part of the molecule susceptible to oxidation and reaction with electrophiles. The LUMO is likely to be distributed over the antibonding orbitals of the disulfide bond and potentially the C-Br bond, suggesting these are the sites for nucleophilic attack or reduction. A smaller HOMO-LUMO gap would imply higher reactivity. figshare.comvub.be

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted LocalizationImplication
HOMOLone pairs of the sulfur atoms in the disulfide bridgeSite for electrophilic attack and oxidation
LUMOAntibonding σ* orbitals of the S-S and C-Br bondsSite for nucleophilic attack and reduction
HOMO-LUMO GapModerateIndicates a balance of stability and reactivity

An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the ESP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the acetate group due to their high electronegativity and lone pairs. The disulfide bridge would also exhibit a negative potential, though likely less intense than the carbonyl oxygen. Regions of positive potential (blue) would be anticipated around the hydrogen atoms and the carbon atom attached to the bromine, which is an electron-withdrawing group. This mapping helps in predicting sites for intermolecular interactions, such as hydrogen bonding or electrophilic/nucleophilic attacks.

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational landscape of molecules. MM methods use classical physics to calculate the potential energy of different conformations, while MD simulations model the atomic motions over time, providing insights into the dynamic behavior of the molecule.

For this compound, these simulations would be used to explore the potential energy surface associated with rotation around the C-S and S-S bonds. By systematically rotating these bonds and calculating the energy at each step, a detailed energy landscape can be constructed. MD simulations would further reveal the preferred conformations in a simulated environment and the timescales of conformational changes.

Computational studies on diethyl disulfide have shown that the conformation around the disulfide bond is a key determinant of its energy and reactivity. figshare.comvub.be The most stable conformers typically have a C-S-S-C dihedral angle of around ±90° (gauche). The cis (0°) and trans (180°) conformations are generally higher in energy and represent torsional barriers.

For this compound, it is predicted that the most stable conformers will also exhibit a gauche arrangement around the S-S bond. The presence of the bulkier and polar bromoethyl and ethyl acetate groups may introduce additional stable conformers and influence the precise values of the dihedral angles and the heights of the rotational barriers. The relative energies of these conformers would be determined by a balance of steric hindrance, electrostatic interactions, and hyperconjugation effects.

Table 3: Predicted Conformational Preferences for the Disulfide Bond in this compound (based on diethyl disulfide)

Conformation (C-S-S-C Dihedral Angle)Predicted Relative EnergyStability
Gauche (~±90°)LowestMost Stable
Eclipsed (~±120°)IntermediateTransition State
Trans (180°)HighUnstable (Torsional Barrier)
Cis (0°)HighestUnstable (Torsional Barrier)

Computational Prediction of Spectroscopic Parameters

Theoretical calculations play a pivotal role in modern chemistry, offering insights into molecular structure and properties that can be challenging to determine experimentally. For the compound this compound, computational methods, particularly Density Functional Theory (DFT), can predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and understanding the electronic environment of the molecule.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational chemistry allows for the a priori prediction of ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors.

Below are the conceptually predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar functional groups and general computational principles. researchgate.netillinois.eduucl.ac.ukazom.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted J-coupling (Hz)
CH₃-C(=O)-2.0 - 2.2SingletN/A
-S-S-CH₂-CH₂-Br3.0 - 3.3Triplet6.5 - 7.5
-S-S-CH₂-CH₂-Br3.5 - 3.8Triplet6.5 - 7.5
-O-CH₂-CH₂-S-S-4.2 - 4.5Triplet6.0 - 7.0
-O-CH₂-CH₂-S-S-2.9 - 3.2Triplet6.0 - 7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃-C(=O)-20 - 25
CH₃-C (=O)-170 - 175
-O-C H₂-CH₂-S-S-62 - 68
-O-CH₂-C H₂-S-S-38 - 43
-S-S-C H₂-CH₂-Br35 - 40
-S-S-CH₂-C H₂-Br30 - 35

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. nih.gov These calculations are typically performed at the harmonic level, with scaling factors often applied to better match experimental results. nih.govresearchgate.netnih.govresearchgate.netnih.gov

For this compound, key predicted vibrational modes include the C=O stretching of the ester group, C-O stretching, S-S stretching of the disulfide bond, and C-Br stretching. The C=O stretch is expected to be a strong band in the IR spectrum, typically appearing around 1730-1750 cm⁻¹. The S-S stretch is often weak in the IR spectrum but can be more prominent in the Raman spectrum, predicted to be in the range of 400-500 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C=O (Ester)Stretching1730 - 1750StrongMedium
C-O (Ester)Stretching1200 - 1300StrongWeak
S-S (Disulfide)Stretching400 - 500WeakMedium-Strong
C-BrStretching500 - 600MediumStrong
C-H (Aliphatic)Stretching2850 - 3000MediumMedium
CH₂Bending (Scissoring)1440 - 1480MediumMedium

Modeling of Intermolecular Interactions and Solvation Effects

The behavior of this compound in solution is governed by its intermolecular interactions with solvent molecules. Computational models can simulate these interactions, providing insights into solvation energies, solvent effects on molecular conformation, and the nature of non-covalent interactions. nih.gov

Implicit and explicit solvation models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method is computationally efficient for estimating solvation free energies. Explicit solvation models involve simulating the solute molecule surrounded by a number of individual solvent molecules. This approach, often using molecular dynamics (MD) or Monte Carlo (MC) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the ester group's carbonyl oxygen can act as a hydrogen bond acceptor. In protic solvents like water or ethanol, hydrogen bonding would be a significant intermolecular interaction. nih.gov The disulfide bridge and the bromoethyl group also contribute to the molecule's polarity and dipole-dipole interactions. Understanding these interactions is crucial for predicting the compound's solubility and reactivity in different environments.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (Conceptual Exploration)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a molecule like this compound, a variety of QSAR descriptors can be conceptually explored to predict its potential biological activities or toxicological properties.

Table 4: Conceptually Relevant QSAR Descriptors for this compound

Descriptor ClassSpecific Descriptor ExamplePotential Relevance
Constitutional Descriptors Molecular WeightRelates to size and diffusion properties.
Number of Rotatable BondsInfluences conformational flexibility and binding affinity.
Topological Descriptors Wiener IndexDescribes molecular branching.
Balaban J IndexCharacterizes the shape and size of the molecule.
Geometrical Descriptors Molecular Surface AreaRelates to interactions with biological macromolecules.
Molecular VolumeInfluences steric interactions.
Electronic Descriptors Dipole MomentDescribes the polarity and potential for dipole-dipole interactions.
HOMO/LUMO EnergiesRelates to chemical reactivity and the ability to participate in charge transfer. pnu.edu.ua
Physicochemical Descriptors LogP (Octanol-Water Partition Coefficient)Predicts hydrophobicity and membrane permeability.
Molar RefractivityRelates to polarizability and van der Waals interactions.

These descriptors, once calculated, could be used to build QSAR models to predict various endpoints, such as cytotoxicity, skin sensitization, or environmental fate, based on datasets of compounds with similar structural features.

Potential Applications of 2 2 Bromoethyl Disulfanyl Ethyl Acetate As a Chemical Reagent or Building Block in Research

The chemical compound 2-[(2-bromoethyl)disulfanyl]ethyl acetate (B1210297) is a heterobifunctional molecule featuring three key functional groups: a reactive alkyl bromide, a central disulfide bond, and an ethyl acetate moiety. This unique combination of functionalities makes it a versatile building block with significant potential in various research areas, particularly in organic synthesis and materials science. Its structure allows for the strategic introduction of a cleavable disulfide linkage into a wide range of molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2-bromoethyl)disulfanyl]ethyl acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-bromoethyl acetate with a thiol-containing reagent (e.g., ethanedithiol) in anhydrous acetonitrile under reflux, using K₂CO₃ as a base to deprotonate the thiol group. Reaction optimization should include testing temperatures (60–100°C), solvent polarity, and stoichiometric ratios .
  • Data Contradiction : reports a 4-hour reflux for similar bromoethyl ester reactions, while uses 24–48 hours for analogous etherifications. Researchers must balance reaction time and side-product formation via TLC or GC-MS monitoring.

Q. How can impurities (e.g., unreacted bromoethyl precursors or disulfide byproducts) be effectively removed during purification?

  • Methodology : Use column chromatography with a hexane/ethyl acetate gradient (5:1 to 3:1) to separate unreacted bromoethyl acetate (lower polarity) from the target compound. Disulfide byproducts may require a silica gel column with dichloromethane/methanol (95:5) due to their higher polarity .
  • Validation : Confirm purity via ¹H NMR (absence of δ 1.3–1.5 ppm signals for residual ethyl acetate) and LC-MS to detect disulfide dimers (M+2 peaks) .

Advanced Research Questions

Q. What mechanistic insights explain the susceptibility of the disulfanyl-bromoethyl bond to hydrolysis or nucleophilic attack?

  • Methodology : Perform density functional theory (DFT) calculations to model the electron density around the bromine and disulfide groups. Experimental validation via kinetic studies under varying pH (2–12) and temperatures (25–60°C) can identify degradation pathways. Use ¹H NMR to track bromide ion release .
  • Data Contradiction : notes bromoethyl sulfides are stable in neutral conditions but hydrolyze rapidly under basic conditions, while recommends low-temperature storage for bromoethyl esters. Researchers must reconcile these stability profiles for the hybrid compound.

Q. How does the compound’s dual functionality (bromoethyl + disulfanyl) enable applications in dynamic covalent chemistry or drug-linker systems?

  • Case Study : The bromoethyl group facilitates alkylation of thiols in proteins (e.g., cysteine residues), while the disulfanyl group allows reversible binding. Test this by reacting the compound with glutathione (GSH) at pH 7.4 and 5.0 to simulate intracellular/extracellular environments .
  • Validation : Monitor disulfide exchange via HPLC-UV at 254 nm and confirm binding via MALDI-TOF mass spectrometry .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert gas purging to minimize oxidation .
  • Characterization : Combine ¹³C NMR (to confirm ester carbonyl at ~170 ppm) and FT-IR (C=O stretch at 1740 cm⁻¹) for structural validation .
  • Storage : Store at –20°C under argon to preserve bromoethyl reactivity and disulfide integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.